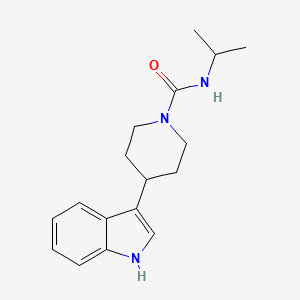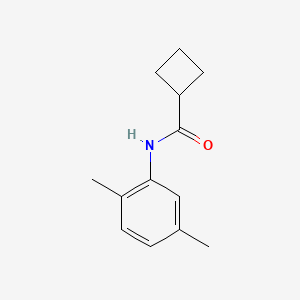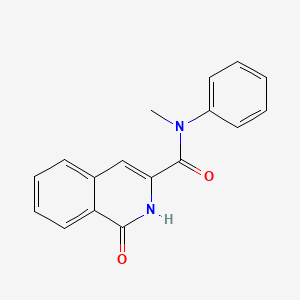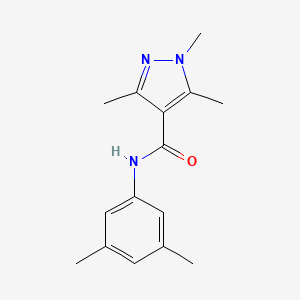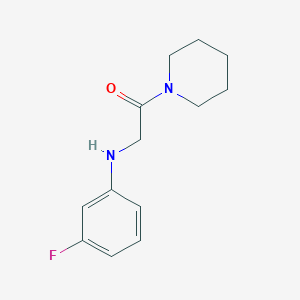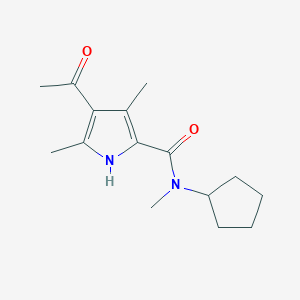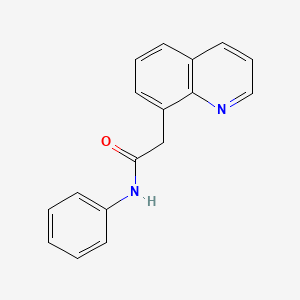
N-phenyl-2-quinolin-8-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-quinolin-8-ylacetamide, also known as PQ7, is a chemical compound that has been extensively studied for its potential applications in scientific research. PQ7 is a member of the quinoline family of compounds, which are known for their diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The mechanism of action for N-phenyl-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-phenyl-2-quinolin-8-ylacetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-phenyl-2-quinolin-8-ylacetamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-phenyl-2-quinolin-8-ylacetamide has also been shown to have other biochemical and physiological effects. For example, N-phenyl-2-quinolin-8-ylacetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. N-phenyl-2-quinolin-8-ylacetamide has also been shown to have antimicrobial properties, and may be effective against a range of bacterial and viral infections.
实验室实验的优点和局限性
One of the main advantages of N-phenyl-2-quinolin-8-ylacetamide for lab experiments is its high purity and reliability. The synthesis method for N-phenyl-2-quinolin-8-ylacetamide has been optimized to produce high yields of pure compound, making it a reliable reagent for scientific research. However, one limitation of N-phenyl-2-quinolin-8-ylacetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on N-phenyl-2-quinolin-8-ylacetamide. One area of interest is the development of new cancer therapies based on the anti-cancer properties of N-phenyl-2-quinolin-8-ylacetamide. Another area of interest is the investigation of N-phenyl-2-quinolin-8-ylacetamide's anti-inflammatory and antimicrobial properties, and its potential applications in the treatment of inflammatory diseases and infections. Additionally, further research is needed to fully understand the mechanism of action of N-phenyl-2-quinolin-8-ylacetamide and its potential interactions with other compounds and biological processes.
In conclusion, N-phenyl-2-quinolin-8-ylacetamide, or N-phenyl-2-quinolin-8-ylacetamide, is a promising compound with a range of potential applications in scientific research. Its high purity and reliability make it a valuable reagent for lab experiments, and its potential anti-cancer, anti-inflammatory, and antimicrobial properties make it an exciting area of research for the future.
合成方法
The synthesis of N-phenyl-2-quinolin-8-ylacetamide involves the reaction between 2-quinolinecarboxylic acid and phenylacetyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N-phenyl-2-quinolin-8-ylacetamide. This synthesis method has been optimized to produce high yields of N-phenyl-2-quinolin-8-ylacetamide with minimal impurities, making it a reliable method for producing the compound.
科学研究应用
N-phenyl-2-quinolin-8-ylacetamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of N-phenyl-2-quinolin-8-ylacetamide is its potential as an anti-cancer agent. Studies have shown that N-phenyl-2-quinolin-8-ylacetamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-phenyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWUPWCGCVBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-quinolin-8-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

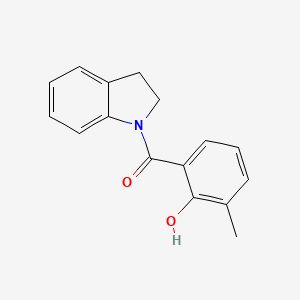
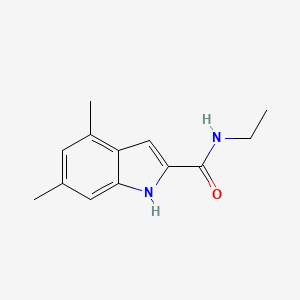
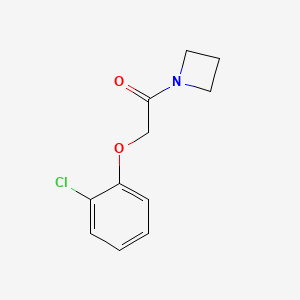
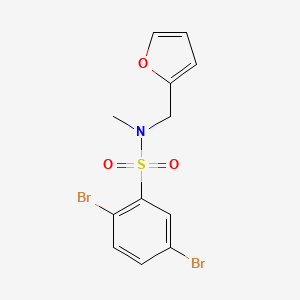
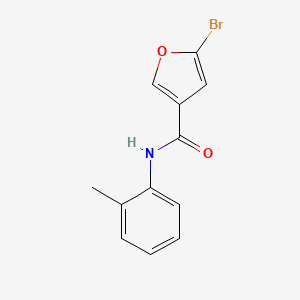
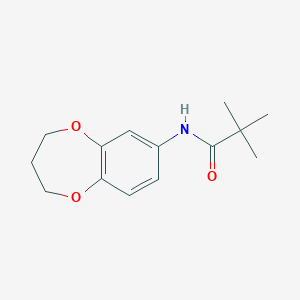
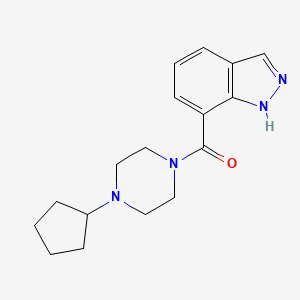
![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)
